1-Bromo-4,5-dimethyl-2-nitrobenzene
Overview
Description
1-Bromo-4,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is characterized by a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4,5-dimethyl-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of benzene is a key biochemical pathway affected by this compound . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton to yield a substituted benzene ring . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of many organic compounds .
Pharmacokinetics
For instance, its molecular weight (230.06) suggests that it could be absorbed and distributed in the body . .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This reaction can lead to the synthesis of various benzene derivatives, which can have diverse molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and extent of the electrophilic aromatic substitution reaction . Moreover, the presence of other substances in the reaction environment can also influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4,5-dimethyl-2-nitrobenzene can be synthesized through the bromination of 4,5-dimethyl-2-nitrobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: 4,5-Dimethyl-2-nitroanisole.
Reduction: 1-Bromo-4,5-dimethyl-2-aminobenzene.
Oxidation: 1-Bromo-4,5-dimethyl-2-nitrobenzoic acid.
Scientific Research Applications
1-Bromo-4,5-dimethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Bromo-2-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 1-Bromo-4,5-dimethoxy-2-nitrobenzene
Uniqueness: The combination of these substituents provides distinct chemical properties compared to other similar compounds .
Properties
IUPAC Name |
1-bromo-4,5-dimethyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLRLFDGLUSGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356540 | |
Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53938-24-2 | |
Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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